molecular formula C7H5Br2ClO B13785970 Phenol, 3,5-dibromo-2-chloro-4-methyl- CAS No. 86006-44-2

Phenol, 3,5-dibromo-2-chloro-4-methyl-

Cat. No.: B13785970
CAS No.: 86006-44-2
M. Wt: 300.37 g/mol
InChI Key: QHXQIYTZTLCZAL-UHFFFAOYSA-N
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Description

Phenol, 3,5-dibromo-2-chloro-4-methyl- is an aromatic compound with a phenolic structure It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3,5-dibromo-2-chloro-4-methyl- typically involves electrophilic aromatic substitution reactions. The starting material, phenol, undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The methyl group can be introduced through Friedel-Crafts alkylation.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and alkylation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenol, 3,5-dibromo-2-chloro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The halogen substituents can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Phenol, 3,5-dibromo-2-chloro-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 3,5-dibromo-2-chloro-4-methyl- involves interactions with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen substituents can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Phenol, 3,5-dibromo-2-chloro-4-methyl- is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

86006-44-2

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

3,5-dibromo-2-chloro-4-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(11)7(10)6(3)9/h2,11H,1H3

InChI Key

QHXQIYTZTLCZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)Cl)O)Br

Origin of Product

United States

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